1,3-Diaminopentane
Overview
Description
1,3-Diaminopentane, also known as Dytek® EP diamine, is a chemical compound with the linear formula CH3CH2CH(NH2)CH2CH2NH2 . It has a molecular weight of 102.18 .
Synthesis Analysis
1,3-Diaminopentane can be synthesized in various ways. For instance, it has been used in the synthesis of bio-based diaminopentane hexanedioic salt (DHS) modified polyesteramides. In this process, DHS reacts with bis-hydroxyethyl terephthalate (BHET) and low molecular weight polyester (LPET) to produce polyesteramides .
Molecular Structure Analysis
The molecular structure of 1,3-Diaminopentane is represented by the formula CH3CH2CH(NH2)CH2CH2NH2 . It has a molecular weight of 102.18 .
Chemical Reactions Analysis
1,3-Diaminopentane can participate in various chemical reactions. For example, it has been used in the synthesis of bio-based diaminopentane hexanedioic salt (DHS) modified polyesteramides .
Physical And Chemical Properties Analysis
1,3-Diaminopentane has a melting point of -121 °C and a boiling point of 164 °C . It has a density of 0.855 g/mL at 25 °C . The refractive index n20/D is 1.452 .
Scientific Research Applications
Bio-based Production and Biopolymers
1,3-Diaminopentane, also known as cadaverine, has garnered significant interest in the field of bio-economy as a platform chemical. Its potential as a building block for bio-based polymers is particularly noteworthy. Research has focused on engineered strains of Corynebacterium glutamicum and Escherichia coli for its production, emphasizing the development of hyper-producing cell factories. This biotechnological approach integrates renewable feedstocks, bio-process engineering, and the creation of innovative biopolymers, positioning 1,3-diaminopentane as a key element in economic and sustainable supply chains (Kind & Wittmann, 2011).
Fermentation and Purification Processes
Efficient methods for the recovery and purification of 1,3-diaminopentane from fermentation broths have been developed, addressing a gap in the field. These methods avoid the use of flammable or toxic solvents, employing a series of unit operations for product recovery. This process is crucial for the synthesis of bio-based nylons and can be adapted to other diamines and related chemicals (Lee et al., 2019).
Advances in Production and Applications
The fermentative production of 1,3-diaminopentane using genetically engineered microorganisms like E. coli and C. glutamicum has been extensively studied. This method facilitates the production of bio-based polyamides, with research focusing on existing challenges and future directions in this area (Gong Ting-yun, 2013).
Diamine Biosynthesis for Polyamide Plastics
1,3-Diaminopentane is a vital monomer for polyamide plastics. Its biosynthesis, involving microbial factories and renewable raw materials, is key to sustainable plastics production. This research explores the biosynthesis of diamines, including metabolic engineering and biocatalysis, highlighting the application of bio-based diamines in nylon materials (Wang, Li, & Deng, 2020).
Assays and Enzyme Activity
Studies have developed new methods for the assay of aminopropyltransferase activity, crucial in understanding the enzyme's interaction with compounds like 1,3-diaminopentane. These assays contribute to a deeper understanding of the enzyme's role and its potential applications (Hibasami & Pegg, 1978).
Molecular Engineering and Immobilization
Molecular engineering and immobilization of enzymes like lysine decarboxylase, which plays a key role in the production of 1,3-diaminopentane, have been a focal point of research. Improving the enzyme's activity and stability is critical for efficient production, with applications in producing biopolyamide PA5X, a bio-based alternative to petroleum-based polyamides (Liu & Qi, 2022).
Optimization of Biotransformation Processes
Optimizing whole-cell biotransformation processes for cadaverine production at high lysine concentrations has been studied. This research is crucial for scaling up the industrial production of cadaverine, with implications for bio-nylon production (Kim et al., 2015).
Identification and Elimination of Competing Pathways
Research has focused on improving strains of C. glutamicum for diaminopentane production by identifying and eliminating competing metabolic pathways. This approach enhances product purity and carbon yield, contributing to the development of superior strains for industrial applications (Kind et al., 2010).
Safety And Hazards
Future Directions
1,3-Diaminopentane has potential applications in the production of bio-based polymers . With increasing attention on environmental problems and green sustainable development, utilizing renewable raw materials for the synthesis of diamines like 1,3-Diaminopentane is crucial for the establishment of a sustainable plastics industry .
properties
IUPAC Name |
pentane-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-2-5(7)3-4-6/h5H,2-4,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSXICLFTPPDTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30866818 | |
Record name | 1,3-Pentanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30866818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a slight odor; [DuPont MSDS] | |
Record name | 1,3-Pentanediamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19262 | |
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Vapor Pressure |
1.0 [mmHg] | |
Record name | 1,3-Pentanediamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19262 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,3-Diaminopentane | |
CAS RN |
589-37-7 | |
Record name | 1,3-Pentanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=589-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3-Diaminopentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Pentanediamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Pentanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30866818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Diaminopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | 1,3-DIAMINOPENTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHY9GB8KY0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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